molecular formula C13H8ClN3O2 B2753955 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 950265-52-8

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No.: B2753955
CAS No.: 950265-52-8
M. Wt: 273.68
InChI Key: MZEOVQFDFLHUNF-UHFFFAOYSA-N
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Description

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a heterocyclic compound that features both oxadiazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine moiety. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is unique due to the combination of the oxadiazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in medicinal chemistry and other fields .

Properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2/c14-10-6-2-1-4-8(10)11-16-13(19-17-11)9-5-3-7-15-12(9)18/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEOVQFDFLHUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CNC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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